molecular formula C22H23N3O3 B2584207 N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide CAS No. 880810-43-5

N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No. B2584207
CAS RN: 880810-43-5
M. Wt: 377.444
InChI Key: GUDZVFKANJWQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a chemical compound with the molecular weight of 377.44 . The IUPAC name for this compound is N-(3-acetylphenyl)-6-(4-oxo-3(4H)-quinazolinyl)hexanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H23N3O3/c1-16(26)17-8-7-9-18(14-17)24-21(27)12-3-2-6-13-25-15-23-20-11-5-4-10-19(20)22(25)28/h4-5,7-11,14-15H,2-3,6,12-13H2,1H3,(H,24,27) .

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have demonstrated significant antitumor activity across various cancer cell lines. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and showed broad-spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU. These compounds exhibited selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines. Molecular docking studies indicated that certain compounds inhibited the growth of melanoma cell lines through inhibition of B-RAF kinase, similar to known inhibitors (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of quinazolinone derivatives. New compounds were synthesized and screened for their antibacterial and antifungal activities against a variety of pathogens, showing significant activity. This highlights the potential of quinazolinone derivatives as lead compounds for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Pharmacological Properties

Quinazolinone derivatives have been studied for various pharmacological properties, including hypnotic, anticonvulsant, and antidepressant activities. Derivatives containing an "in-built" fragment of amino acid glycine as a pharmacophore showed significant central neurotropic effects. Some compounds revealed high anticonvulsant properties and were not inferior to classical anticonvulsant drugs. This suggests that these derivatives are promising for further research into new biologically active substances with potential therapeutic applications (Ovsjanykova et al., 2016).

properties

IUPAC Name

N-(3-acetylphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16(26)17-8-7-9-18(14-17)24-21(27)12-3-2-6-13-25-15-23-20-11-5-4-10-19(20)22(25)28/h4-5,7-11,14-15H,2-3,6,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDZVFKANJWQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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